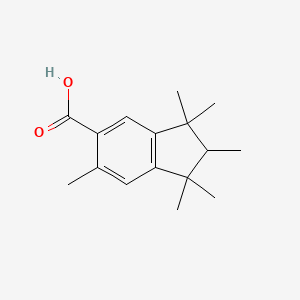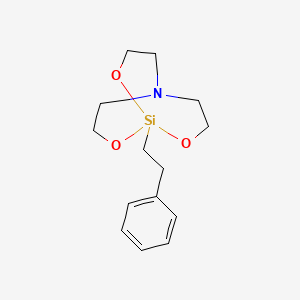
1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-indene-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-indene-5-carboxylic acid is an organic compound with a complex structureThe compound’s molecular formula is C17H24O, and it has a molecular weight of 244.3719 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-indene-5-carboxylic acid involves several steps. One common method is the reaction of hexamethylbenzene with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using advanced equipment and techniques. The process often includes purification steps to ensure the final product meets the required purity standards. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-indene-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.
Substitution: Halogenation reactions using reagents like chlorine (Cl2) or bromine (Br2) can introduce halogen atoms into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in halogenated derivatives .
Scientific Research Applications
1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-indene-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of 1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-inden-5-yl methyl ketone
- 5-Acetyl-1,1,2,3,3,6-hexamethylindan
- Phantolide
Uniqueness
1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-indene-5-carboxylic acid stands out due to its specific chemical structure, which imparts unique properties and reactivity.
Properties
CAS No. |
63084-10-6 |
|---|---|
Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
1,1,2,3,3,6-hexamethyl-2H-indene-5-carboxylic acid |
InChI |
InChI=1S/C16H22O2/c1-9-7-12-13(8-11(9)14(17)18)16(5,6)10(2)15(12,3)4/h7-8,10H,1-6H3,(H,17,18) |
InChI Key |
FSMFLKCQIQYWKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(C1(C)C)C=C(C(=C2)C)C(=O)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxypropane-1,2,3-tricarboxylic acid;1-(2'-methoxyspiro[1,3-dioxolane-2,11'-6H-benzo[c][1]benzoxepine]-4-yl)-N,N-dimethylmethanamine](/img/structure/B14491641.png)


![4,5-Dichloro-2-[(4-fluorophenyl)methylidene]cyclopent-4-ene-1,3-dione](/img/structure/B14491663.png)





![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate](/img/structure/B14491682.png)
![1,1'-[Methylenebis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B14491690.png)



